Potassium (adamantan-1-YL)trifluoroborate
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Overview
Description
Potassium (adamantan-1-YL)trifluoroborate is a specialized organoboron compound that has gained significant attention in the field of organic chemistry. This compound is known for its stability and versatility, making it a valuable reagent in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling .
Preparation Methods
Synthetic Routes and Reaction Conditions: Potassium (adamantan-1-YL)trifluoroborate can be synthesized through several methods. One common approach involves the nucleophilic substitution of potassium bromo- and iodomethyltrifluoroborates. This method typically involves the reaction of n-butyllithium with dibromo- or diiodomethane in the presence of trialkyl borates, followed by treatment with potassium hydrogen fluoride .
Industrial Production Methods: Industrial production of potassium trifluoroborates often involves large-scale synthesis using similar nucleophilic substitution reactions. The process is optimized for high yield and purity, ensuring that the final product is suitable for various applications in research and industry .
Chemical Reactions Analysis
Types of Reactions: Potassium (adamantan-1-YL)trifluoroborate undergoes various types of chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, particularly in the presence of strong oxidizing agents.
Reduction: It can also undergo reduction reactions under appropriate conditions.
Substitution: The compound is highly effective in nucleophilic substitution reactions, making it a valuable reagent in cross-coupling reactions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Palladium catalysts are commonly used in Suzuki-Miyaura coupling reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, in Suzuki-Miyaura coupling reactions, the major products are typically biaryl compounds .
Scientific Research Applications
Potassium (adamantan-1-YL)trifluoroborate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of potassium (adamantan-1-YL)trifluoroborate involves its role as a nucleophilic reagent in various chemical reactions. In Suzuki-Miyaura coupling reactions, the compound acts as a nucleophilic partner, transferring its organic group to the palladium catalyst, which then facilitates the formation of a new carbon-carbon bond . The trifluoroborate moiety provides stability and enhances the reactivity of the compound under various conditions .
Comparison with Similar Compounds
- Potassium phenyltrifluoroborate
- Potassium methyltrifluoroborate
- Potassium vinyltrifluoroborate
Comparison: Potassium (adamantan-1-YL)trifluoroborate is unique due to its adamantyl group, which imparts additional stability and steric hindrance compared to other trifluoroborates. This makes it particularly useful in reactions where stability and selectivity are crucial .
Properties
Molecular Formula |
C10H15BF3K |
---|---|
Molecular Weight |
242.13 g/mol |
IUPAC Name |
potassium;1-adamantyl(trifluoro)boranuide |
InChI |
InChI=1S/C10H15BF3.K/c12-11(13,14)10-4-7-1-8(5-10)3-9(2-7)6-10;/h7-9H,1-6H2;/q-1;+1 |
InChI Key |
DEFMSDYOOALBPK-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C12CC3CC(C1)CC(C3)C2)(F)(F)F.[K+] |
Origin of Product |
United States |
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